2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide
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Overview
Description
2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound with a molecular formula of C₁₁H₈N₄O and a molecular weight of 212.207 g/mol . This compound is notable for its unique structure, which includes a pyridine ring fused with a pyrrole ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with appropriate amide precursors under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell growth and division . Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A simpler compound with a similar pyridine core.
2-Cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide: A closely related compound with slight structural variations.
Uniqueness
What sets 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- apart is its unique combination of functional groups and fused ring structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-7(10(13)16)4-8-6-15-11-9(8)2-1-3-14-11/h1-4,6H,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDSHREIXZDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=C(C#N)C(=O)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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